4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol
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Overview
Description
4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol is an organic compound that belongs to the class of thiophenols It is characterized by the presence of a fluorine atom at the fourth position, an iso-propyloxy group at the second position, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorothiophenol and iso-propyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The iso-propyl alcohol reacts with 4-fluorothiophenol, leading to the formation of this compound through a nucleophilic substitution mechanism.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to ensure efficient mixing and reaction kinetics.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted position.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Disulfides or sulfonic acids.
Reduction Products: Reduced thiophenol derivatives.
Substitution Products: Substituted thiophenol derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets can lead to the activation or inhibition of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorothiophenol: Similar structure but lacks the iso-propyloxy group.
2-[(iso-propyloxy)methyl]thiophenol: Similar structure but lacks the fluorine atom.
4-Chloro-2-[(iso-propyloxy)methyl]thiophenol: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol is unique due to the presence of both the fluorine atom and the iso-propyloxy group, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-fluoro-2-(propan-2-yloxymethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FOS/c1-7(2)12-6-8-5-9(11)3-4-10(8)13/h3-5,7,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLMYJTXAQRZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=CC(=C1)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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